tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate
Overview
Description
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate: is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . It is characterized by the presence of a thiazole ring substituted with a bromomethyl group and a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate typically involves the bromination of tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. A common method includes treating the hydroxymethyl precursor with triphenylphosphine and carbon tetrabromide in dichloromethane (DCM) as the solvent . The reaction proceeds under mild conditions and yields the desired bromomethyl derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane is typically used.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thioethers, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Deprotection: The primary amine derivative is obtained.
Scientific Research Applications
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through conjugation reactions.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The thiazole ring can participate in various electronic interactions, influencing the reactivity of the compound. The tert-butyl carbamate group provides stability and can be removed to expose the reactive amine functionality.
Comparison with Similar Compounds
- tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate
- tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate
- tert-Butyl (4-bromothiazol-2-yl) (methyl)carbamate
Uniqueness: tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate is unique due to the presence of the bromomethyl group, which makes it a versatile intermediate for further functionalization. The combination of the thiazole ring and the tert-butyl carbamate group provides a balance of stability and reactivity, making it valuable in various synthetic applications .
Biological Activity
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate is a chemical compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a thiazole ring, a bromomethyl group, and a tert-butyl carbamate moiety, which collectively enhance its reactivity and interaction with biological systems. The molecular formula is C₉H₁₃BrN₂O₂S, with a molecular weight of 293.18 g/mol.
The biological activity of this compound primarily arises from its ability to interact with various biomolecules:
- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles such as amines and thiols. This reactivity can lead to the inhibition of enzyme activity or modulation of cellular processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound can bind to specific enzymes, potentially altering metabolic pathways. For instance, it may inhibit cyclooxygenases (COX), lipoxygenases (LOX), and various kinases involved in cancer progression .
- Interaction with Transcription Factors : The compound may also interact with transcription factors, influencing gene expression and cellular signaling pathways.
Biological Activity Overview
The biological activities associated with this compound include:
- Antiviral Activity : Some derivatives of thiazole compounds have shown moderate antiviral properties against HIV, indicating potential for further exploration in antiviral drug development .
- Anti-inflammatory Properties : Compounds containing thiazole rings have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Potential : The ability of this compound to inhibit key enzymes involved in cancer cell proliferation suggests its utility as a lead compound in cancer therapy research .
Case Studies and Research Findings
Several studies have explored the biological activity of related thiazole compounds, providing insights into the potential applications of this compound:
- Enzyme Inhibition Study :
- Antiviral Activity Assessment :
- Synthesis and Biological Evaluation :
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-1,3-thiazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGNMMALBRNKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649270 | |
Record name | tert-Butyl [4-(bromomethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001419-35-7 | |
Record name | tert-Butyl [4-(bromomethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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